USP‑Recognized Relative Retention Time (RRT) as a Chromatographic Fingerprint Distinguishing 4‑(1‑Propenyl) Gemfibrozil from Gemfibrozil and 2,5‑Dimethylphenol
Under the harmonized USP chromatographic system (L1 column, 276 nm detection, methanol/water/acetic acid mobile phase), 4‑(1‑Propenyl) Gemfibrozil (Gemfibrozil Related Compound A) yields an assigned relative retention time (RRT) of 2.1 relative to gemfibrozil (RRT 1.0) and 0.35 for 2,5‑dimethylphenol (Impurity A) [1]. This chromatographic signature is explicitly codified in the USP monograph and must be verified during system suitability; the relative standard deviation for replicate injections must not exceed 3.0% [1].
| Evidence Dimension | Relative retention time (RRT) under USP conditions |
|---|---|
| Target Compound Data | 2.1 (Gemfibrozil Related Compound A) |
| Comparator Or Baseline | Gemfibrozil (RRT 1.0); 2,5‑Dimethylphenol (RRT 0.35) |
| Quantified Difference | 2.1 vs. 1.0 (target elutes approximately twice as late as parent drug) |
| Conditions | HPLC, L1 column (4.0 mm × 25 cm), methanol/water/acetic acid mobile phase, flow rate ~1 mL/min, detection 276 nm, injection ~100 µL |
Why This Matters
The well‑defined RRT enables unambiguous peak identification during routine lot‑release testing and ensures that the impurity reference standard is correctly matched to the pharmacopoeial specification.
- [1] USP Monographs: Gemfibrozil, System suitability. View Source
